

3,5-Dinitrobenzaldehyde chemical properties and structure

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Compound of Interest

Compound Name: 3,5-Dinitrobenzaldehyde

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A Technical Guide to **3,5-Dinitrobenzaldehyde**: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzaldehyde is a pivotal aromatic aldehyde whose rigid structure and reactive functional groups make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications. With its utility in the construction of novel heterocyclic compounds, **3,5-Dinitrobenzaldehyde** is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates essential data, experimental procedures, and safety information to support its effective use in a laboratory setting.

Chemical Structure and Identifiers

3,5-Dinitrobenzaldehyde's structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1 and two nitro groups (-NO₂) at positions 3 and 5. This substitution pattern significantly influences the molecule's reactivity, particularly the electrophilic nature of the aromatic ring and the aldehyde carbon.

Identifier	Value
IUPAC Name	3,5-dinitrobenzaldehyde[1]
CAS Number	14193-18-1[1]
Molecular Formula	C ₇ H ₄ N ₂ O ₅ [1]
SMILES	C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C=O[1][2]
InChI	InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H[1]
InChIKey	YCTNWTBGSOCMRO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **3,5-Dinitrobenzaldehyde** are summarized below. The dual nitro groups contribute to its high melting point and thermal stability.

Property	Value
Molecular Weight	196.12 g/mol [1]
Appearance	Tan to brown solid[3]
Melting Point	85–87 °C (purified)[3]
Boiling Point	323.9 ± 32.0 °C (Predicted)
Density	1.571 g/cm ³ (Predicted)
Topological Polar Surface Area	109 Å ² [1]

Synthesis and Experimental Protocols

The most reliable and widely cited synthesis of **3,5-Dinitrobenzaldehyde** is the selective reduction of 3,5-dinitrobenzoyl chloride. The use of a sterically hindered hydride reagent, lithium aluminum tri-tert-butoxyhydride, is crucial for stopping the reduction at the aldehyde stage and preventing further reduction to the corresponding alcohol.

Experimental Protocol: Reduction of 3,5-Dinitrobenzoyl Chloride[3]

This procedure is adapted from Organic Syntheses.

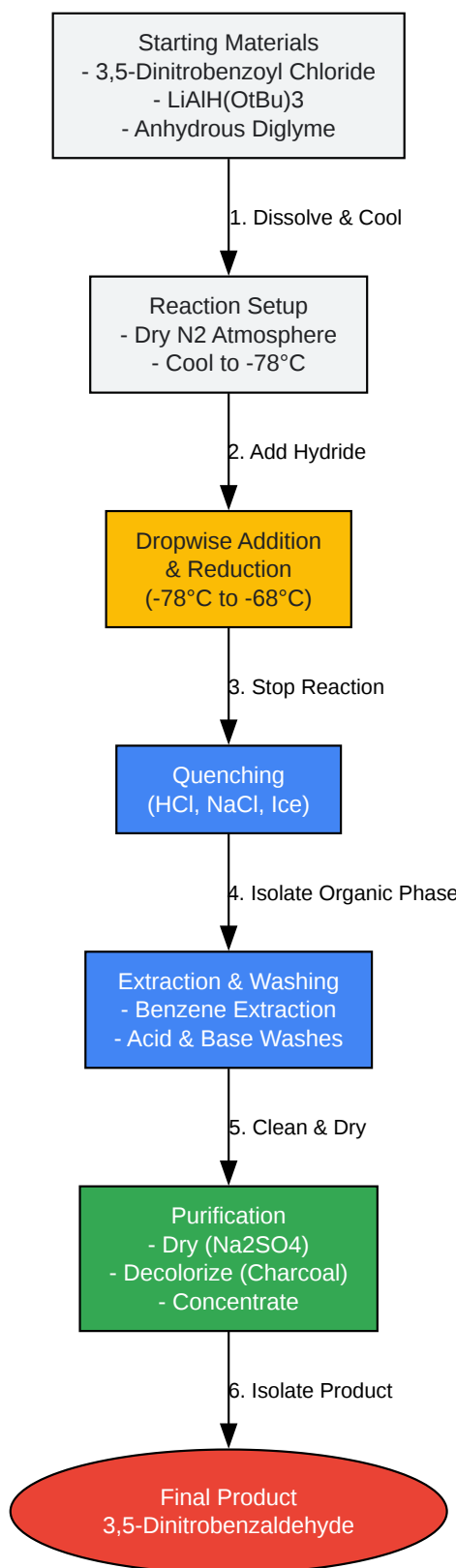
Objective: To synthesize **3,5-Dinitrobenzaldehyde** by the selective reduction of 3,5-dinitrobenzoyl chloride.

Reagents and Equipment:

- 3,5-Dinitrobenzoyl chloride (115.0 g, 0.499 mol)
- Lithium aluminum tri-tert-butoxyhydride (140.0 g, 0.551 mol)
- Anhydrous diethylene glycol dimethyl ether ("diglyme") (950 ml)
- Benzene (900 ml)
- Concentrated Hydrochloric Acid (150 ml)
- Saturated aqueous Sodium Chloride
- Aqueous 2% Sodium Hydrogen Carbonate
- Anhydrous Sodium Sulfate
- Activated Charcoal
- 3-L three-necked, round-bottomed flask with mechanical stirrer, dropping funnel, and low-temperature thermometer
- Dry ice/2-propanol cooling bath
- Dry nitrogen atmosphere

Procedure:

- **Preparation of the Acid Chloride Solution:** Under a dry nitrogen atmosphere, add 3,5-dinitrobenzoyl chloride to 500 ml of dry diglyme in the reaction flask. Stir vigorously and cool the solution to -78 °C using a dry ice/2-propanol bath.
- **Preparation of the Reducing Agent:** In a separate flask, prepare a solution of lithium aluminum tri-tert-butoxyhydride in 450 ml of dry diglyme. Filter the suspension under nitrogen to remove any particulates.
- **Reduction Reaction:** Transfer the clear hydride solution to the dropping funnel. Add the solution dropwise to the cooled, stirred acid chloride solution, maintaining the internal temperature between -78 °C and -68 °C. The addition typically takes 75-100 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.
- **Quenching and Work-up:** Pour the cold reaction mixture slowly into a beaker containing 150 ml of concentrated HCl, 300 ml of saturated NaCl, and 150 g of ice.
- **Extraction:** Transfer the mixture to a separatory funnel. Allow the layers to separate. Extract the aqueous layer with several portions of benzene (totaling 900 ml).
- **Washing:** Combine the initial organic layer and the benzene extracts. Wash successively with 1-L portions of water containing 10 ml of concentrated HCl, followed by 100-ml portions of 2% sodium hydrogen carbonate solution until the washings are basic.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, treat with activated charcoal, and filter. Concentrate the filtrate under reduced pressure to yield crude **3,5-dinitrobenzaldehyde** as a tan solid.
- **Final Purification:** Triturate the crude solid with cold dry diethyl ether to yield a purified product with a melting point of 85–87 °C.



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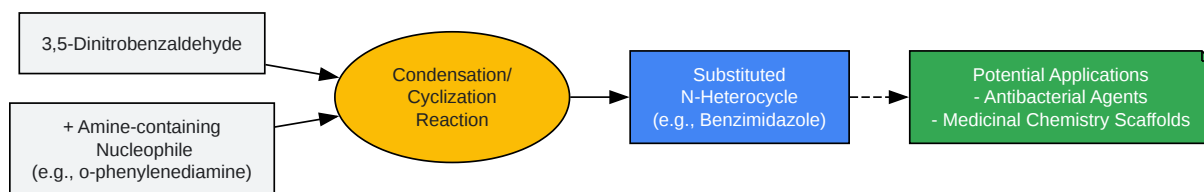
Synthesis workflow for **3,5-Dinitrobenzaldehyde**.

Reactivity and Applications in Drug Development

3,5-Dinitrobenzaldehyde is a versatile building block, primarily used as a reagent for synthesizing more complex molecules.

- **Synthesis of N-Heterocycles:** It is a key precursor for producing substituted N-heterocycles, many of which exhibit antibacterial activity.[4] The aldehyde functional group readily undergoes condensation reactions with amines (e.g., anilines, diamines) to form Schiff bases (imines), which can then cyclize to form various heterocyclic systems like benzimidazoles and quinazolines.
- **Derivatizing Agent:** While its precursor, 3,5-dinitrobenzoyl chloride, is more commonly used to derivatize alcohols and amines for analytical purposes, **3,5-dinitrobenzaldehyde** can also be used to characterize primary amines through the formation of crystalline imines.

The dinitroaromatic core is of particular interest in drug discovery. The nitro groups can act as hydrogen bond acceptors and can be reduced to amino groups, providing a route to a wide array of derivatives. While direct data on the biological activity of **3,5-dinitrobenzaldehyde** is limited, derivatives of the closely related 3,5-dinitrobenzoic acid have shown promising antifungal activity against *Candida* species.



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Application of **3,5-Dinitrobenzaldehyde** as a synthetic precursor.

Spectroscopic Data

While Sigma-Aldrich notes that it does not collect analytical data for this specific product, typical spectroscopic features can be predicted based on its structure. For related dinitroaromatic compounds, extensive spectral data is available.

- ^1H NMR: The proton spectrum is expected to be simple. The aldehyde proton ($-\text{CHO}$) would appear as a singlet at a significantly downfield chemical shift (likely >10 ppm). The aromatic protons would appear as two signals: a triplet for the proton at C4 (between the nitro groups) and a doublet for the two equivalent protons at C2 and C6.
- ^{13}C NMR: The carbon spectrum would show distinct signals for the aldehyde carbonyl carbon (~ 190 ppm), the ipso-carbon attached to the aldehyde, the carbons bearing the nitro groups, and the remaining aromatic carbons.
- IR Spectroscopy: Key vibrational bands would include a strong carbonyl ($\text{C}=\text{O}$) stretch for the aldehyde ($\sim 1700\text{ cm}^{-1}$), characteristic symmetric and asymmetric stretches for the nitro groups ($-\text{NO}_2$) (~ 1540 and 1350 cm^{-1}), and C-H stretching for the aromatic ring and aldehyde.
- Mass Spectrometry: The molecular ion peak ($[\text{M}]^+$) would be observed at an m/z corresponding to its molecular weight (196.12). Common fragmentation patterns would involve the loss of the aldehyde group or nitro groups.

Safety and Handling

3,5-Dinitrobenzaldehyde is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Acute Toxicity, Dermal	H312: Harmful in contact with skin
Skin Corrosion/Irritation	H315: Causes skin irritation
Sensitization, Skin	H317: May cause an allergic skin reaction
Serious Eye Damage/Irritation	H318/H319: Causes serious eye damage/irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled
STOT, Single Exposure	H335: May cause respiratory irritation

(Data sourced from GHS classifications on PubChem)[1]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

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